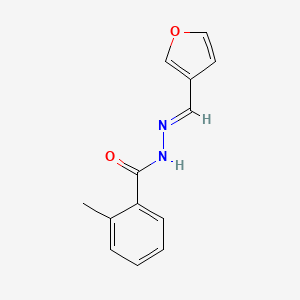
N'-(3-furylmethylene)-2-methylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-furylmethylene)-2-methylbenzohydrazide, also known as FMH, is a chemical compound that has been widely studied for its potential applications in scientific research. FMH is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been shown to exhibit a range of interesting biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用機序
The mechanism of action of N'-(3-furylmethylene)-2-methylbenzohydrazide as a cysteine protease inhibitor involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity. The exact mechanism of this inhibition is still being studied, but it is thought to involve the formation of a thiohemiacetal intermediate between this compound and the cysteine residue in the active site of the enzyme.
Biochemical and Physiological Effects:
In addition to its role as a cysteine protease inhibitor, this compound has been shown to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
実験室実験の利点と制限
One of the main advantages of N'-(3-furylmethylene)-2-methylbenzohydrazide as a research tool is its ability to selectively inhibit cysteine proteases without affecting other enzymes or proteins. This selectivity allows researchers to study the role of cysteine proteases in biological processes without interfering with other cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on N'-(3-furylmethylene)-2-methylbenzohydrazide and its potential applications. One area of interest is the development of new cysteine protease inhibitors based on the structure of this compound. These inhibitors could be used to study the role of cysteine proteases in a variety of biological processes, and could also have potential therapeutic applications. Another area of interest is the study of the physiological effects of this compound and its potential use as a cognitive enhancer. Finally, further research is needed to fully understand the mechanism of action of this compound as a cysteine protease inhibitor and to develop more effective inhibitors based on this compound.
合成法
N'-(3-furylmethylene)-2-methylbenzohydrazide can be synthesized using a variety of methods, but one of the most common is the reaction of 2-methylbenzohydrazide with furfural in the presence of a catalyst such as acetic acid. This reaction produces this compound as a yellow crystalline solid with a high yield.
科学的研究の応用
N'-(3-furylmethylene)-2-methylbenzohydrazide has been used in a variety of scientific research applications, including studies of enzyme activity, protein-protein interactions, and nucleic acid structure. One of the most important applications of this compound is in the study of cysteine proteases, which are enzymes that play a key role in a variety of biological processes. This compound has been shown to be a potent inhibitor of cysteine proteases, making it a valuable tool for studying the role of these enzymes in disease and other biological processes.
特性
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10-4-2-3-5-12(10)13(16)15-14-8-11-6-7-17-9-11/h2-9H,1H3,(H,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROFOYAPMZHFNA-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl [(6-methoxy-3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5814711.png)
![N-(2-{2-[1-(3-iodophenyl)ethylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814712.png)
![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5814719.png)

![2-(1H-benzimidazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide](/img/structure/B5814735.png)
![N-ethyl-2-fluoro-N-[(2-hydroxy-3-quinolinyl)methyl]benzamide](/img/structure/B5814740.png)

![methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5814749.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5814756.png)




![N'-[3-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5814780.png)